Silane, trichloro(trifluoroethenyl)-

Description

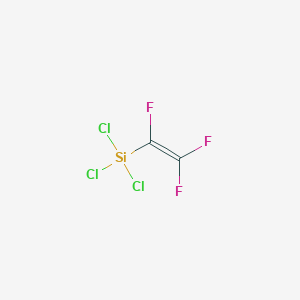

"Silane, trichloro(trifluoroethenyl)-" is a hypothetical organosilicon compound with the formula $ \text{Cl}3\text{Si–CF}2\text{CF}2\text{CH}2 $ (assuming a trifluoroethenyl substituent). Such compounds are typically used in surface modification, catalysis, or as intermediates in synthesizing fluorinated materials. The trifluoroethenyl group likely enhances hydrophobicity and chemical resistance compared to non-fluorinated analogs, aligning with trends observed in other fluorosilanes .

Propriétés

Numéro CAS |

359-51-3 |

|---|---|

Formule moléculaire |

C2Cl3F3Si |

Poids moléculaire |

215.46 g/mol |

Nom IUPAC |

trichloro(1,2,2-trifluoroethenyl)silane |

InChI |

InChI=1S/C2Cl3F3Si/c3-9(4,5)2(8)1(6)7 |

Clé InChI |

ZFGMXPQVNMBHGE-UHFFFAOYSA-N |

SMILES canonique |

C(=C(F)[Si](Cl)(Cl)Cl)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Silane, trichloro(trifluoroethenyl)- peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du trichlorosilane avec le trifluoroéthylène dans des conditions contrôlées. La réaction nécessite généralement un catalyseur, tel qu’un complexe de platine ou de palladium, pour faciliter la formation du produit souhaité. La réaction est réalisée sous atmosphère inerte, souvent à l’aide d’azote ou d’argon, afin d’éviter les réactions secondaires indésirables.

Méthodes de production industrielle

Dans les milieux industriels, la production de silane, trichloro(trifluoroethenyl)- est mise à l’échelle à l’aide de réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, telles que la température, la pression et les débits, garantissant une qualité de produit constante. L’utilisation de matières premières de haute pureté et de techniques de purification avancées, telles que la distillation et la recristallisation, améliore encore le rendement et la pureté du produit final.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Silane, trichloro(trifluoroethenyl)- a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse d’autres composés organosiliciés, qui sont précieux en science des matériaux et en catalyse.

Biologie : Le composé est utilisé dans la modification de surfaces pour créer des revêtements biocompatibles, qui sont importants dans les dispositifs biomédicaux et les implants.

Médecine : Il est étudié pour son potentiel dans les systèmes d’administration de médicaments, où ses propriétés chimiques uniques peuvent améliorer la stabilité et la biodisponibilité des agents thérapeutiques.

Industrie : Silane, trichloro(trifluoroethenyl)- est utilisé dans la production de revêtements et d’adhésifs spécialisés, où sa capacité à former des liaisons solides avec divers substrats est avantageuse.

Applications De Recherche Scientifique

Surface Modification

Applications:

- Hydrophobic Coatings: The compound is extensively used to create hydrophobic surfaces due to its low surface energy characteristics. This application is vital in industries where moisture resistance is crucial, such as electronics and automotive sectors.

- Anti-Fogging Agents: It can be employed in coatings that prevent fogging on surfaces like glass and plastics, enhancing visibility in critical applications.

Case Study:

A study demonstrated the effectiveness of silane, trichloro(trifluoroethenyl)- in creating anti-fogging coatings on polycarbonate lenses. The treated surfaces showed significant improvement in clarity under humid conditions compared to untreated samples.

Adhesion Promotion

Applications:

- Silane Coupling Agents: This silane acts as a coupling agent to improve adhesion between organic polymers and inorganic substrates. It is particularly useful in composite materials where a strong bond between different phases is required.

Data Table: Adhesion Performance Comparison

| Substrate Material | Untreated Adhesion Strength (MPa) | Treated with Silane Adhesion Strength (MPa) |

|---|---|---|

| Glass | 1.5 | 3.2 |

| Aluminum | 2.0 | 4.5 |

| Steel | 1.8 | 3.9 |

This table illustrates the substantial increase in adhesion strength achieved through treatment with silane, trichloro(trifluoroethenyl)-.

Polymer Modification

Applications:

- Crosslinking Agent: The compound can be used as a crosslinking agent in silicone rubber formulations, enhancing thermal stability and mechanical properties.

- Improved Polymer Dispersion: It facilitates better dispersion of fillers within polymer matrices, leading to enhanced material properties.

Case Study:

Research involving silicone rubber formulations revealed that incorporating silane, trichloro(trifluoroethenyl)- resulted in improved tensile strength and elongation at break compared to control samples without the silane modification.

Environmental Applications

Applications:

- Fluorinated Coatings: Due to its fluorinated nature, this silane can be utilized in coatings that resist chemical attack and environmental degradation, making it suitable for outdoor applications.

- PFAS Research: As part of ongoing studies into per- and polyfluoroalkyl substances (PFAS), the compound is being investigated for its environmental impact and potential remediation strategies.

Mécanisme D'action

Le mécanisme par lequel le silane, trichloro(trifluoroethenyl)- exerce ses effets est principalement dû à sa capacité à former des liaisons covalentes solides avec d’autres molécules. L’atome de silicium du composé peut former des liaisons stables avec l’oxygène, le carbone et d’autres éléments, ce qui en fait un élément de construction polyvalent en synthèse chimique. Le groupe trifluoroéthényle améliore la réactivité du composé, lui permettant de participer à une variété de réactions chimiques.

Comparaison Avec Des Composés Similaires

Alkyl-Substituted Trichlorosilanes

- Trichloro(octyl)silane (): Used for hydrophobic modifications of poly(ethylene terephthalate) membranes. The long alkyl chain (C₈) enhances hydrophobicity (contact angle >120°) and reduces pore size in membranes during surface grafting .

- Trichloro(hexyl)silane (): Acts as a surfactant and reactant in nanoparticle synthesis. Its shorter alkyl chain (C₆) facilitates reverse micelle formation with SiCl₄ cores .

Chloroalkyl-Substituted Trichlorosilanes

- Trichloro(3-chloropropyl)silane (): A key intermediate in hydrosilylation reactions. The 3-chloropropyl group enables selective catalysis (99% selectivity) using Rh-based catalysts, outperforming traditional Pt systems. This highlights the role of electron-withdrawing substituents in stabilizing reaction intermediates .

Fluorinated Trichlorosilanes

Aryl-Substituted Trichlorosilanes

- Trichloro(4-methylphenyl)silane (): The aromatic ring introduces steric hindrance and π-π interactions, making it suitable for specialized polymer grafting or electronic materials .

Data Tables

Table 1: Comparative Properties of Trichlorosilanes

Research Findings and Mechanistic Insights

- Hydrosilylation Efficiency : Rhodium catalysts with electron-withdrawing ligands (e.g., dppbzF) improve selectivity in chloroalkyl-substituted silanes, suggesting similar strategies could optimize reactions for trifluoroethenyl derivatives .

- Hydrophobic Performance : Alkyl chain length directly correlates with hydrophobicity. For example, octyl groups (C₈) in trichloro(octyl)silane yield higher contact angles than hexyl (C₆) analogs . Fluorinated chains (e.g., C₈F₁₇) further enhance this property .

- Surface Reactivity: Trichloro(hexyl)silane’s dual role as a surfactant and reactant in nanoparticle synthesis indicates that trifluoroethenyl groups could similarly stabilize fluorinated nanomaterials .

Activité Biologique

Silane, trichloro(trifluoroethenyl)-, also known as trichloro(3,3,3-trifluoropropyl)silane, is a chemical compound with the formula C₃H₄Cl₃F₃Si and a molecular weight of 231.504 g/mol. This compound belongs to a class of chemicals known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds that confer unique properties such as hydrophobicity and lipophobicity. The biological activity of this compound is of significant interest due to its widespread use and potential environmental and health impacts.

- Chemical Formula : C₃H₄Cl₃F₃Si

- Molecular Weight : 231.504 g/mol

- CAS Number : 592-09-6

- IUPAC Name : Trichloro(3,3,3-trifluoropropyl)silane

Biological Activity Overview

The biological activity of silane compounds, particularly those within the PFAS group, has been extensively studied due to their persistence in the environment and potential health risks. Key aspects include:

- Toxicity : PFAS compounds have been linked to various adverse health effects including liver damage, immune system disruption, and developmental issues. Epidemiological studies have shown associations between PFAS exposure and increased cholesterol levels, thyroid disease, and reproductive harm .

- Bioaccumulation : These compounds are known for their ability to accumulate in biological tissues over time. This bioaccumulation can lead to increased concentrations in the food chain, posing risks to both human health and wildlife .

- Environmental Persistence : The strong carbon-fluorine bonds make PFAS resistant to degradation processes in the environment, leading to their classification as "forever chemicals." This persistence raises concerns about long-term exposure and ecological impacts .

Case Study 1: Health Impacts in Human Populations

A study conducted on populations near manufacturing sites for PFAS revealed significant health issues correlated with high levels of exposure. Notably, residents exhibited elevated cholesterol levels and increased incidences of certain cancers, particularly thyroid cancer .

Case Study 2: Environmental Contamination

Research has demonstrated that silane compounds enter water systems through industrial runoff and wastewater discharge. Monitoring studies have shown these substances can migrate through soil and accumulate in groundwater, leading to widespread contamination .

Table 1: Summary of Biological Effects Associated with PFAS

Table 2: Environmental Persistence of Silane Compounds

| Compound | Persistence (years) | Bioaccumulation Potential | References |

|---|---|---|---|

| Silane, trichloro(trifluoroethenyl)- | > 10 years | High | , |

| Perfluorooctanoic acid (PFOA) | > 20 years | Very High | , |

Research Findings

Recent studies highlight the need for comprehensive risk assessments for silane compounds due to their potential health impacts. Regulatory agencies are increasingly scrutinizing these substances under frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) to mitigate risks associated with exposure .

Moreover, ongoing research aims to develop safer alternatives to PFAS that do not exhibit similar persistence or toxicity profiles. However, the challenge remains in effectively managing existing contaminated sites and understanding the full scope of health impacts from long-term exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.